

"physical and chemical properties of butyl ethenyl telluride"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tellurium, butyl-ethenyl-

Cat. No.: B15426457

[Get Quote](#)

Butyl Ethenyl Telluride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl ethenyl telluride, with the chemical formula C₆H₁₂Te, is an organotellurium compound belonging to the class of vinyl tellurides.^[1] These compounds are characterized by a tellurium atom bonded to both a vinyl group (-CH=CH₂) and an alkyl or aryl group. While research into organotellurium chemistry has grown, specific data on butyl ethenyl telluride remains limited. This guide provides a comprehensive overview of its known physical and chemical properties, inferred from studies on related vinyl tellurides, and outlines general experimental protocols for its synthesis and characterization.

Physical and Chemical Properties

Quantitative data for butyl ethenyl telluride is not extensively available in the literature. The following tables summarize the known data for the compound and provide general properties expected for vinyl tellurides based on related compounds.

Table 1: Known Physical and Chemical Properties of Butyl Ethenyl Telluride

Property	Value	Reference
Chemical Formula	C ₆ H ₁₂ Te	[1]
Molecular Weight	211.76 g/mol	[1]
IUPAC Name	(But-1-en-1-yl)tellanylbutane	
CAS Registry Number	105442-63-5	[1]
Ionization Energy	7.70 eV	[1]

Table 2: General and Inferred Properties of Vinyl Tellurides

Property	General Value/Observation	Notes
Physical State	Typically liquids or low-melting solids	Dependent on the size of the alkyl/aryl group.
Boiling Point	Generally high due to the presence of tellurium	Expected to be higher than the corresponding sulfides and selenides.
Density	Greater than water	
Solubility	Soluble in common organic solvents (e.g., hexane, ether, chloroform)	Insoluble in water.
Stability	Sensitive to air and light, may decompose over time	Organotellurium compounds are often less stable than their sulfur and selenium analogs. [2]
Odor	Malodorous	A common characteristic of many organotellurium compounds. [2]

Experimental Protocols

Detailed experimental protocols for the synthesis of butyl ethenyl telluride are not explicitly published. However, a general and widely used method for the synthesis of alkyl vinyl tellurides involves the reaction of telluride anions with acetylene.[\[3\]](#)

General Synthesis of Alkyl Vinyl Tellurides

This protocol is a generalized procedure based on the synthesis of various alkyl vinyl tellurides.
[\[3\]](#)

Objective: To synthesize an alkyl vinyl telluride via the reaction of elemental tellurium with a reducing agent and subsequent reaction with an alkyl halide and acetylene.

Materials:

- Elemental Tellurium (Te)
- Reducing agent (e.g., Sodium Borohydride, NaBH4)
- Alkyl Halide (in this case, a butyl halide such as 1-bromobutane)
- Acetylene gas
- Aprotic polar solvent (e.g., Dimethylformamide, DMF)
- Inert gas (e.g., Argon or Nitrogen)
- Standard glassware for air-sensitive reactions (Schlenk line, septa, etc.)
- Quenching solution (e.g., saturated ammonium chloride)
- Organic solvent for extraction (e.g., diethyl ether)
- Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

- Preparation of the Telluride Anion:

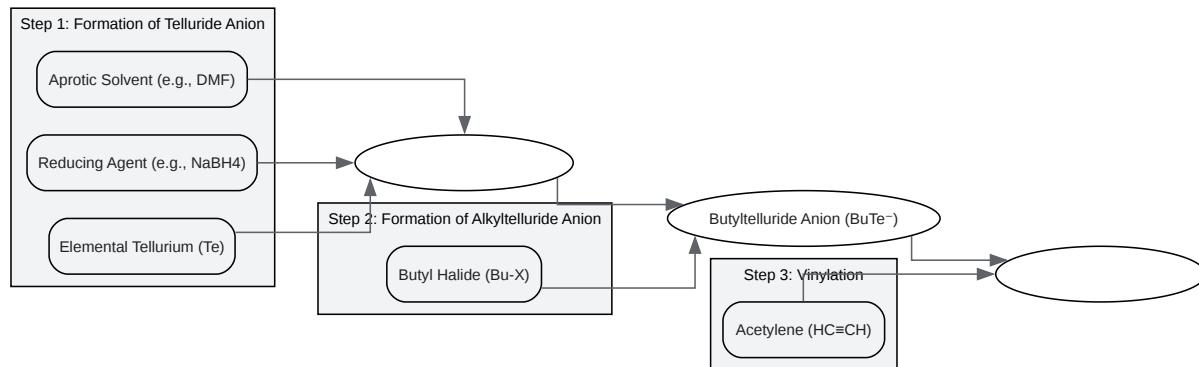
- In a Schlenk flask under an inert atmosphere, elemental tellurium powder is suspended in the aprotic polar solvent.
- The reducing agent is added portion-wise at room temperature. The reaction is often exothermic and the color of the solution changes as the telluride anion is formed.
- Formation of the Alkyltelluride Anion:
 - The alkyl halide (1-bromobutane) is added dropwise to the solution of the telluride anion. The reaction mixture is stirred for a specified time to allow for the formation of the butyltelluride anion (BuTe⁻).
- Vinylation:
 - Acetylene gas is bubbled through the reaction mixture. The reaction vessel should be equipped with a suitable gas inlet and outlet. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
- Work-up:
 - Once the reaction is complete, it is quenched by the addition of a saturated aqueous solution of ammonium chloride.
 - The mixture is transferred to a separatory funnel and extracted with an organic solvent.
 - The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
- Purification:
 - The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the pure alkyl vinyl telluride.

Characterization: The final product should be characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹²⁵Te NMR): To confirm the structure and purity.[2]

- Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

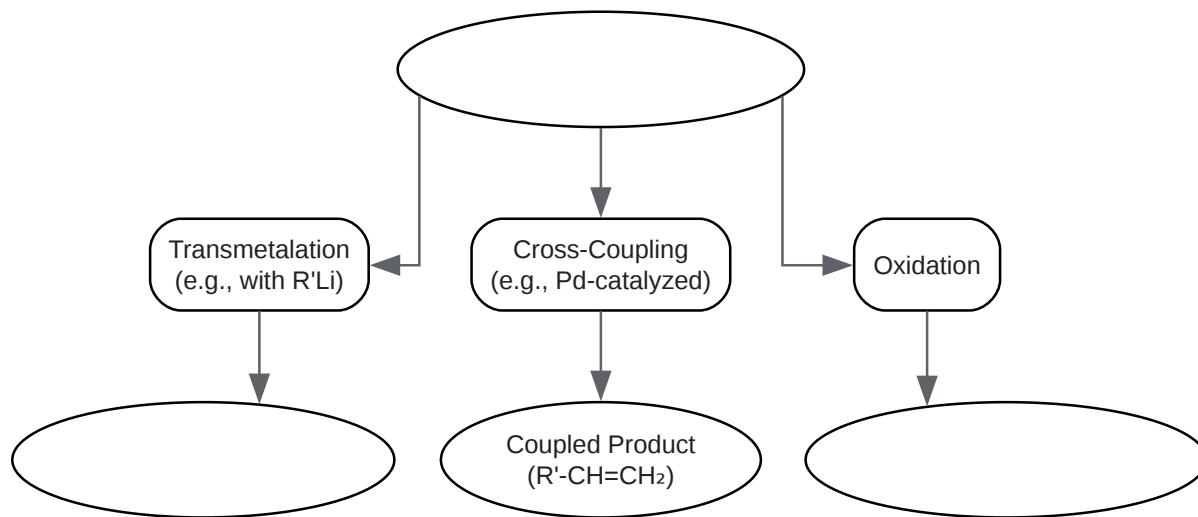
Chemical Reactivity and Applications


Vinyl tellurides are versatile intermediates in organic synthesis. Their reactivity is primarily centered around the carbon-tellurium bond and the vinyl group.

- Transmetalation Reactions: The tellurium moiety can be exchanged with other metals, such as lithium or copper, to form vinyllithium or vinylcuprate reagents. These are powerful nucleophiles used in the formation of new carbon-carbon bonds.^[4]
- Cross-Coupling Reactions: Vinyl tellurides can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira couplings) to form more complex unsaturated molecules.
- Oxidation: The tellurium atom can be oxidized to higher oxidation states (e.g., Te(IV)), leading to different reactivity profiles.
- Radical Reactions: The relatively weak C-Te bond can undergo homolytic cleavage to form vinyl radicals, which can participate in various radical-mediated transformations.

Due to their reactivity, vinyl tellurides, including butyl ethenyl telluride, are primarily of interest to researchers in synthetic organic chemistry for the construction of complex molecules. There is currently limited information on their direct applications in drug development, although organotellurium compounds, in general, have been investigated for their antioxidant and other biological properties.^[5]

Visualizations


Generalized Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of butyl ethenyl telluride.

Key Reactivity Pathways of Vinyl Tellurides

[Click to download full resolution via product page](#)

Caption: Key chemical reactions involving vinyl tellurides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tellurium, butyl-ethenyl- [webbook.nist.gov]
- 2. Metal complexes featuring organotellurium ligands: synthesis, coordination behavior, and applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organotellurium and Organoselenium Compounds attenuate Mn-induced toxicity in *C. elegans* by preventing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["physical and chemical properties of butyl ethenyl telluride"]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15426457#physical-and-chemical-properties-of-butyl-ethenyl-telluride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com